molecular formula C11H15BF3NO4S B6365679 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 2096341-57-8

4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B6365679
CAS No.: 2096341-57-8
M. Wt: 325.12 g/mol
InChI Key: UNVRIWIYFNMMBV-UHFFFAOYSA-N
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Safety and Hazards

4-n-Butylphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid or its derivative interacts with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby the metal (often palladium) becomes oxidized through its donation of electrons to form a new metal–carbon bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to the metal .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Boronic esters, such as this compound, are known to have improved stability and ease of purification, especially in the case of boronic acid pinacol esters . This characteristic facilitates their use in synthesis and can impact their bioavailability.

Result of Action

As a potential reagent in the suzuki–miyaura cross-coupling reaction, this compound can contribute to the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of boronic esters can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Preparation Methods

The synthesis of 4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific synthetic route and reaction conditions for this compound may vary, but generally include the following steps:

Chemical Reactions Analysis

4-(N-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF3NO4S/c1-2-3-6-16-21(19,20)8-4-5-10(12(17)18)9(7-8)11(13,14)15/h4-5,7,16-18H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVRIWIYFNMMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NCCCC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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